![molecular formula C13H8N2OS B14212832 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- CAS No. 757188-64-0](/img/structure/B14212832.png)
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrrolizinone core fused with a thiophene ring, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring exhibit similar reactivity patterns but may have different applications based on their overall structure.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new molecules with specific desired properties.
Eigenschaften
CAS-Nummer |
757188-64-0 |
|---|---|
Molekularformel |
C13H8N2OS |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
3-thiophen-2-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C13H8N2OS/c16-13-9-3-1-5-15(9)12-8(7-14-11(12)13)10-4-2-6-17-10/h1-7,14H |
InChI-Schlüssel |
LRMCCJCVVVGFOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


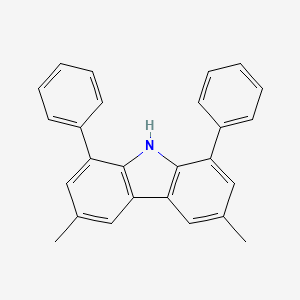
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)

![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
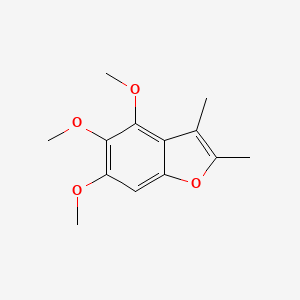

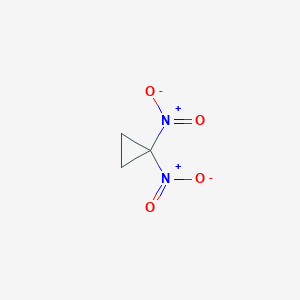
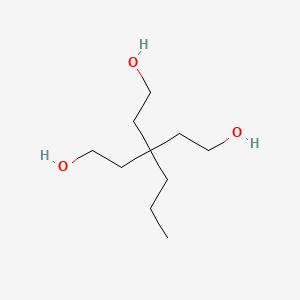
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
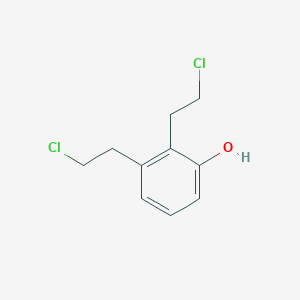
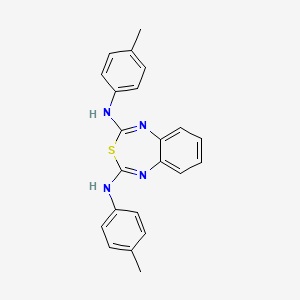
![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
